![molecular formula C23H20N2O2 B2511635 2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922054-72-6](/img/structure/B2511635.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Description
The closest compound I found is "4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol" . It’s an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .
Molecular Structure Analysis
The molecular formula of the similar compound “4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol” is C29H34N6O4 .
Physical And Chemical Properties Analysis
The similar compound “4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol” has a melting point of >195°C (dec.), and it’s slightly soluble in DMSO and Methanol when heated .
Scientific Research Applications
- Applications include the synthesis of complex organic molecules, where 4DPAIPN facilitates challenging transformations under mild conditions. Its versatility makes it an attractive alternative to traditional metal-based photocatalysts .
- Its ability to selectively bind to specific biological targets makes it valuable for visualizing cellular processes and detecting biomolecules .
- Researchers have explored its use in detecting environmental pollutants, neurotransmitters, and other small molecules, making it a promising candidate for biosensing platforms .
- Researchers have explored its use as a drug carrier, taking advantage of its stability, biocompatibility, and controlled release properties .
- Its emission properties make it suitable for applications such as organic light-emitting diodes (OLEDs), sensors, and displays .
Photocatalysis and Organic Synthesis
Fluorescent Probes and Imaging
Electrochemical Sensors
Drug Delivery Systems
Materials Science and Optoelectronics
Photodynamic Therapy (PDT)
properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22-13-10-19-15-20(11-12-21(19)25-22)24-23(27)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,11-12,15H,10,13-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRABXZXJHKTYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
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